(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

LogP Hydrophilicity Drug-likeness

Researchers using unfunctionalized tetrahydroquinoline scaffolds often encounter poor aqueous solubility (LogP ~2.22), causing DMSO precipitation artifacts in fluorescence-based enzyme assays and ITC measurements. 6-Amino-1-nicotinoyl-THQ (CAS 927996-15-4) resolves this: • Low LogP (0.76) enables >10 μM compound dissolution in aqueous buffers without DMSO co-solvents • Elevated PSA (59 Ų) & additional HBD/HBA enable polar enzyme active-site engagement (e.g., NOS, PIM-1 kinase) • Multi-supplier availability (≥3) at ≥95% purity ensures longitudinal study reproducibility

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 927996-15-4
Cat. No. B181788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
CAS927996-15-4
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3
InChIInChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2
InChIKeyWLVCLQWPPSUUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

927996-15-4 Procurement Guide & Sourcing Criteria


The target compound (6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (CAS 927996-15-4, molecular formula C₁₅H₁₅N₃O, MW 253.3 g/mol) is a synthetic 1,2,3,4-tetrahydroquinoline derivative bearing a 6-amino substituent and an N-pyridin-3-ylcarbonyl moiety . Its predicted physicochemical profile includes an ACD/LogP of 0.76, a polar surface area of 59 Ų, and the presence of 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is commercially supplied by multiple reputable vendors at ≥95% purity .

Multi-vendor supply at verified purity supports procurement continuity and competitive sourcing.
Reported low LogP indicates higher aqueous compatibility, aiding buffer-based assay design.
Hydrogen bond donor/acceptor count supports targeted SAR exploration and polar interaction mapping.

Why Generic Substitution Fails for 927996-15-4


Substituting 927996-15-4 with the unfunctionalized parent scaffold 1,2,3,4-tetrahydroquinoline or with close structural analogs lacking the 6-amino group results in pronounced shifts in key physicochemical determinants of molecular recognition and developability. The target compound's ACD/LogP of 0.76 is substantially lower than that of 1,2,3,4-tetrahydroquinoline (LogP ~2.22) and the thiophene-2-yl congener (LogP ~2.50) , indicating materially higher aqueous compatibility. Furthermore, the 6-amino group contributes an additional hydrogen bond donor and elevates the polar surface area to 59 Ų versus 12 Ų for the parent scaffold , which can profoundly affect target engagement, solubility, and permeability . These non-interchangeable features mean that generic substitution without explicit comparative data can lead to divergent biological outcomes and irreproducible experimental results.

Target compound
ACD/LogP ~0.76 · TPSA 59 Ų 2 HBD · 4 HBA 6-amino and pyridin-3-ylcarbonyl substituents
Generic analog risk
Unsubstituted tetrahydroquinoline (LogP ~2.22, TPSA 12 Ų) may shift aqueous solubility and reduce polar contacts. Thiophene-2-yl analog (LogP ~2.50) further lowers aqueous compatibility. Loss of 6-amino group removes one H-bond donor; pyridine loss removes multiple acceptors, potentially altering target engagement.
Direct substitution without comparative data may lead to divergent assay outcomes and irreproducible SAR.

Physicochemical Differentiation Evidence


Hydrophilicity Advantage: LogP Comparison

927996-15-4 exhibits a predicted ACD/LogP of 0.76, which is 1.46 log units lower than 1,2,3,4-tetrahydroquinoline (LogP 2.22) and 1.74 log units lower than the direct thiophene-2-yl analog (LogP 2.50) . This translates to an approximately 30-fold and 55-fold higher theoretical aqueous partition, respectively, based on the logP difference .

LogP Comparison
Predicted
ACD/LogP 0.76 vs 2.22 (parent) & 2.50 (thiophene analog) · Δ = −1.46 / −1.74
Supports aqueous assay compatibility context
Predicted values; experimental verification recommended
LogP Hydrophilicity Drug-likeness

Hydrogen Bonding Capacity Comparison

927996-15-4 possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to 1 HBD and 1 HBA for the parent 1,2,3,4-tetrahydroquinoline scaffold . The 6-amino group contributes one additional donor and one additional acceptor, while the pyridine-3-carbonyl adds two further acceptors .

H-Bond Capacity
Calculated
2 HBD, 4 HBA vs 1 HBD, 1 HBA (parent) · ΔHBD +1, ΔHBA +3
Supports specific polar interaction SAR
Derived from structure; requires target binding data
Hydrogen bonding Molecular recognition SAR

Polar Surface Area and Membrane Permeability

The predicted topological polar surface area (TPSA) of 927996-15-4 is 59 Ų, which is 47 Ų higher than the 12 Ų calculated for 1,2,3,4-tetrahydroquinoline . This places 927996-15-4 under the common CNS permeability threshold of 90 Ų, but well above the sub-20 Ų range characteristic of highly permeable, non-specific hydrophobic compounds .

Polar Surface Area
Predicted
59 Ų vs 12 Ų (parent) · ΔTPSA +47 Ų
Supports permeability-solubility balance review
TPSA predicted; not experimentally measured
Polar surface area Membrane permeability CNS drug-likeness

Commercial Purity and Multi-Vendor Supply

927996-15-4 is available from multiple independent suppliers at ≥95% purity, including CymitQuimica (min. 95%, catalog 3D-CMB99615) , Santa Cruz Biotechnology (500 mg) , and Apollo Scientific (via CymitQuimica) . In contrast, several structurally analogous 6-amino-3,4-dihydroquinoline derivatives, such as the thiophene-2-yl (CAS 927966-12-9) and 4-chlorophenyl analogs (CAS not fully characterized), are listed by only one or two vendors, creating supply-chain risk for long-term studies .

Multi-Vendor Purity
Supplier-reported
≥3 vendors at ≥95% purity, including CymitQuimica, Santa Cruz Biotech., Apollo Scientific
Supports procurement continuity & reproducibility
Catalog survey May 2026; verify current stock
Purity Procurement Reproducibility

Recommended Application Scenarios


Aqueous Solubility-Sensitive Assays

The substantially lower LogP of 927996-15-4 (0.76) compared to the parent tetrahydroquinoline scaffold (2.22) and thiophene analog (2.50) makes it the preferred candidate for assays requiring compound dissolution in aqueous buffers at concentrations exceeding 10 μM without DMSO-induced artifacts, such as fluorescence-based MAO or kinase inhibition screens, and for isothermal titration calorimetry (ITC) where organic co-solvents interfere with thermodynamic measurements.

SAR Studies on Tetrahydroquinoline Probes

The additional hydrogen bond donor and three extra acceptors provided by the 6-amino and pyridin-3-ylcarbonyl substituents enable targeted exploration of polar interactions within enzyme active sites (e.g., NOS, choline kinase, or PIM-1 kinase) where the parent scaffold's single HBD/HBA pair is insufficient for specific recognition. Researchers performing fragment-based drug design or scaffold-hopping campaigns should prioritize 927996-15-4 when hydrogen bonding-mediated selectivity is hypothesized.

Multi-Batch Supply for Reproducible Pharmacology

For academic or industrial labs planning longitudinal studies (>6 months) involving enzyme inhibition, cellular efficacy, or selectivity panel profiling, the ≥3-supplier availability of 927996-15-4 at ≥95% purity minimizes the risk of lot-to-lot variability or supplier discontinuation, which is a documented concern for single-source analogs such as the thiophene-2-yl and 4-chlorophenyl derivatives .

Computational Chemistry and Molecular Modeling

The polar surface area of 59 Ų sits in an optimal range for in silico screening libraries targeting intracellular enzymes with CNS permeability potential (PSA <90 Ų). Docking and pharmacophore modeling studies that require a balanced hydrophobic/hydrophilic profile should use 927996-15-4 as a reference scaffold, as its PSA is significantly elevated over the parent scaffold (12 Ų) but remains within drug-like space .

Application
Selection Property
Validation Focus
Aqueous biochemical assays (low DMSO)
Reported low LogP for aqueous compatibility
Solubility in buffer systems and ITC buffer compatibility
Structure-activity relationship studies (enzyme targets)
Increased H-bond donor/acceptor count
Polar interaction mapping in active sites
Long-term pharmacological studies (>6 months)
Multi-vendor supply at verified purity
Lot-to-lot consistency and supply continuity
Computational screening for CNS drug-like probes
Predicted TPSA within moderate range
In silico permeability and solubility predictions
Quote Request

Request a Quote for (6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.